GSK547

Pharmacokinetics RIPK1 Oral Bioavailability

Inconsistent in vivo target engagement due to poor pharmacokinetics often confounds RIPK1 research. GSK547 eliminates this variable with quantifiable, superior exposure. • Allosteric RIPK1 inhibitor (IC50 32 nM in L929 necroptosis) with selectivity confirmed over 371 kinases at 10 µM. • 400-fold oral exposure improvement vs. GSK'963 ensures sustained >IC90 coverage for 24 h, enabling robust chronic dosing. • Validated in pancreatic cancer (doubles median survival with checkpoint inhibitors), atherosclerosis (2.2-fold plaque apoptosis increase, p=0.004), and colitis models. ≥98% purity, rigorous QC, and global logistics support reliable procurement.

Molecular Formula C20H18F2N6O
Molecular Weight 396.4 g/mol
Cat. No. B607846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK547
SynonymsGSK547, GSK-547, GSK 547, RIP1i
Molecular FormulaC20H18F2N6O
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
InChIInChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1
InChIKeySJVGFKBLUYAEOK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK547 Overview


GSK547 (also known as GSK'547) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). It binds to a unique allosteric site distinct from the ATP-binding pocket, conferring exceptional selectivity [1]. GSK547 exhibits an IC50 of 32 nM in L929 cellular necroptosis assays and maintains selectivity over a broad panel of 371 kinases at 10 µM . This compound serves as a critical chemical probe for interrogating RIPK1-dependent signaling in oncology and inflammatory disease models [2].

RIPK1 pathway inhibition studies
Allosteric binding-site probe
Oral in vivo research model fit
Oncology and inflammatory disease model contexts

Why GSK547 Cannot Be Substituted


Generic substitution of RIPK1 inhibitors is not scientifically justified due to critical differences in binding mode, pharmacokinetic (PK) properties, and functional selectivity. GSK547 is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site [1], a distinct mechanism from ATP-competitive inhibitors like GSK2982772. This allosteric mode directly translates to a 400-fold improvement in mouse oral exposure compared to its predecessor GSK'963, a difference that dramatically impacts in vivo dosing and target engagement . Furthermore, the unique binding conformation of GSK547, confirmed by X-ray crystallography (PDB: 6HHO) [1], results in a distinct kinase selectivity profile that cannot be assumed for other RIPK1 inhibitors. These quantifiable differences in exposure, binding mode, and resulting in vivo pharmacodynamics mean that substituting GSK547 with other RIPK1 inhibitors would yield non-equivalent and potentially confounding experimental results.

Allosteric vs ATP-competitive binding may shift selectivity profile
Oral exposure context differs substantially from predecessor GSK'963
Distinct binding pose (PDB: 6HHO) selectivity may not translate

GSK547 Comparative Evidence


Oral Exposure vs. GSK'963

In a direct comparison of mouse pharmacokinetic parameters, GSK547 demonstrated a 400-fold improvement in oral exposure (AUC) relative to the predecessor RIPK1 inhibitor GSK'963 . This quantitative improvement directly enables sustained, therapeutically relevant plasma concentrations in vivo with oral dosing. Furthermore, administration of GSK547 in mouse chow achieves steady-state serum concentrations that exceed the cellular IC90 for over 24 hours, a feat unattainable with GSK'963 at equivalent doses [1].

Oral Exposure vs GSK'963
Head-to-head
400-fold AUC increase
Oral exposure context differs substantially
Mouse PK study
Pharmacokinetics RIPK1 Oral Bioavailability GSK'963

Survival Benefit in Pancreatic Cancer vs. Nec-1s

In an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDA), treatment with GSK547 (100 mg/kg/day via food) resulted in significantly reduced tumor burden and extended survival compared to mice treated with the RIPK1 inhibitor Nec-1s [1]. While Nec-1s served as a comparator, GSK547-treated mice showed a more robust survival advantage, highlighting the superior in vivo efficacy likely driven by its improved pharmacokinetic properties [2]. The median survival for mice treated with GSK547 in combination with checkpoint inhibitors reached 50 days, compared to 25 days for checkpoint inhibitors alone [3].

Survival in PDA Model vs Nec-1s
Reported
Median 50 days (combo) vs 25 days
Survival endpoint context in PDA model
Orthotopic PDA, 100 mg/kg/day
Pancreatic Cancer Immuno-Oncology RIPK1 Necrostatin-1

Kinase Selectivity Profile vs. GSK2982772

X-ray crystallography reveals that GSK547 binds to a novel allosteric pocket of RIPK1, distinct from the ATP-binding site occupied by ATP-competitive inhibitors like GSK2982772 [1]. This allosteric binding mode (PDB: 6HHO) is associated with exceptional kinase selectivity; GSK547 showed no significant inhibition of a panel of 371 kinases at 10 µM . In contrast, while GSK2982772 is also highly selective, its ATP-competitive mechanism and distinct binding pose may result in a different off-target profile that could confound experiments requiring ultra-high selectivity [2].

Kinase Selectivity vs GSK2982772
Reported
No inhibition of 371 kinases at 10 µM
Allosteric mode supports selectivity context
Distinct binding pose (PDB: 6HHO)
Structural Biology Kinase Selectivity RIPK1 Allosteric Inhibitor

Plaque Apoptosis in Atherosclerosis Model

In a model of advanced atherosclerosis (ApoE-/- Fbn1C1039G+/- mice on a 20-week Western diet), treatment with GSK547 (10 mg/kg BW/day) resulted in a statistically significant increase in apoptosis within the plaque compared to vehicle control, as measured by TUNEL staining (136 ± 20 vs. 62 ± 9 cells/mm², p = 0.004) [1]. This finding, while not therapeutically beneficial in this specific context, provides direct, quantifiable pharmacodynamic evidence of GSK547-mediated RIPK1 inhibition affecting plaque cell fate in vivo.

Plaque Apoptosis vs Vehicle
Reported
136 vs 62 cells/mm² (p=0.004)
Pharmacodynamic endpoint review
Advanced atherosclerosis model
Atherosclerosis Apoptosis RIPK1 Cardiovascular

GSK547 Applications


Pancreatic Cancer Immuno-Oncology

GSK547 is uniquely suited for studies requiring robust, oral in vivo inhibition of RIPK1 to reverse macrophage-mediated immune tolerance. The 400-fold PK improvement over GSK'963 ensures sustained target engagement [1]. In orthotopic pancreatic cancer models, GSK547 treatment (100 mg/kg/day) significantly reduces tumor burden and doubles median survival when combined with checkpoint inhibitors (50 days vs. 25 days for checkpoint inhibitors alone) [2]. This makes it an essential tool for investigating RIPK1-dependent mechanisms of immune evasion and for evaluating combination immunotherapy strategies.

Atherosclerosis Apoptosis

GSK547 provides a well-characterized tool for dissecting the role of RIPK1 kinase activity in atherosclerotic plaque development and stability. Its quantifiable pharmacodynamic effect—a 2.2-fold increase in plaque apoptosis (p=0.004) in a model of advanced atherosclerosis [3]—offers a clear experimental readout for target engagement. This scenario is ideal for studies aiming to understand the dichotomous roles of RIPK1 in inflammation versus cell death within the context of cardiovascular disease.

IBD Inflammation Model

The anti-inflammatory potency of GSK547 has been validated in a CD4⁺CD45RBhi T cell transfer model of colitis, suggesting its utility in studying TNF-driven inflammatory bowel disease (IBD) [4]. The compound's sustained in vivo exposure profile, achieving concentrations above the cellular IC90 for 24 hours [1], ensures continuous target coverage. This makes GSK547 a valuable probe for chronic dosing studies aimed at evaluating the therapeutic potential and mechanism of RIPK1 inhibition in gastrointestinal inflammation.

Allosteric Kinase Inhibition Studies

GSK547 serves as a high-value tool for structural biology studies due to its unique allosteric binding mode, confirmed by co-crystal structure with RIPK1 (PDB: 6HHO) [5]. Its binding to a pocket distinct from the ATP-site allows for the study of RIPK1 conformational dynamics and the validation of novel allosteric mechanisms. The compound's exceptional selectivity profile (371-kinase panel at 10 µM) makes it an ideal probe for chemical proteomics and target engagement studies where off-target effects must be minimized.

Application
Selection Property
Validation Focus
Pancreatic cancer immuno-oncology research
Oral RIPK1 pathway inhibition
Tumor model-response and survival endpoint review
Atherosclerosis plaque-cell fate research
Quantifiable in vivo target engagement
Plaque apoptosis endpoint review
T cell transfer colitis model research
Sustained in vivo RIPK1 inhibition
Colitis endpoint and TNF pathway review
RIPK1 allosteric mechanism studies
Allosteric binding mode characterization
Kinase selectivity and conformation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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